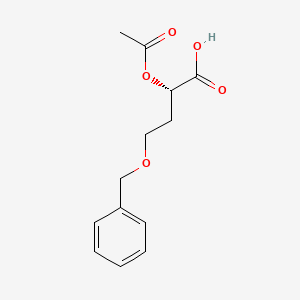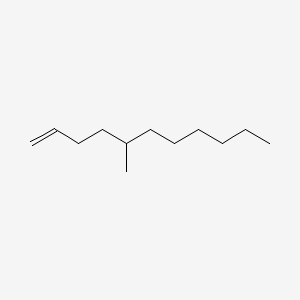![molecular formula C18H13N3O3S B12545310 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid CAS No. 144169-89-1](/img/structure/B12545310.png)
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid is an organic compound belonging to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an amino group and the other a sulfonic acid group. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of a primary aromatic amine, such as 5-aminoacenaphthylene, using nitrous acid generated in situ from sodium nitrite and a strong acid like hydrochloric acid . The resulting diazonium salt is then coupled with benzene-1-sulfonic acid under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through recrystallization or other suitable methods to remove impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with biological molecules through the azo group. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . This interaction can affect various cellular pathways and processes, making it useful in biological staining and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid is unique due to its specific structural features, such as the presence of the acenaphthylene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics and interactions with biological molecules.
Properties
CAS No. |
144169-89-1 |
|---|---|
Molecular Formula |
C18H13N3O3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[(5-aminoacenaphthylen-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H13N3O3S/c19-18-15-3-1-2-11-4-5-12(17(11)15)10-16(18)21-20-13-6-8-14(9-7-13)25(22,23)24/h1-10H,19H2,(H,22,23,24) |
InChI Key |
NVTSSYRBFFYTCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC(=C(C3=C1)N)N=NC4=CC=C(C=C4)S(=O)(=O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



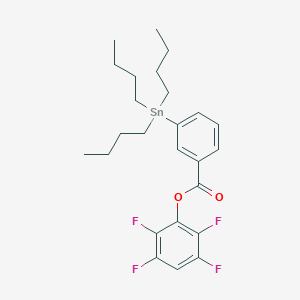

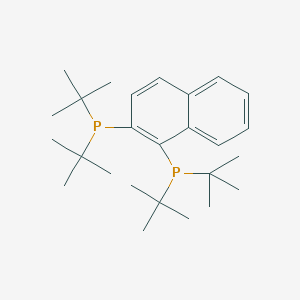
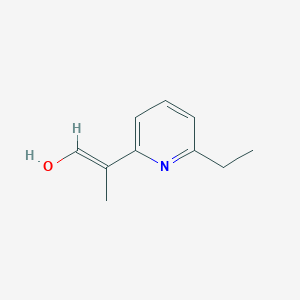
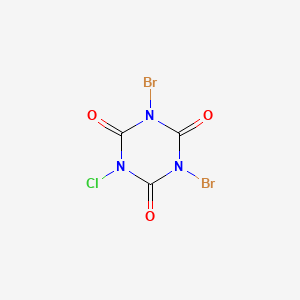
![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)


![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)

